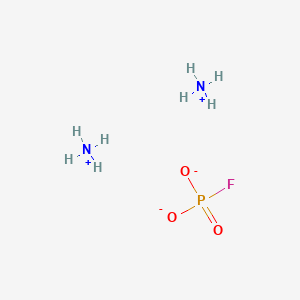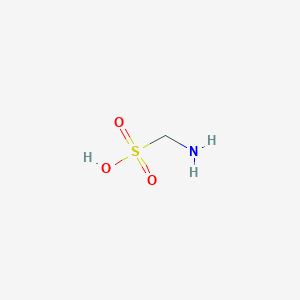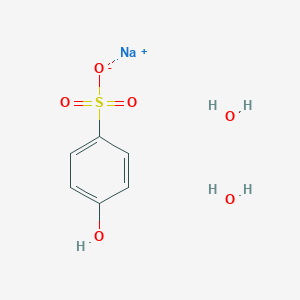
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin (HHCB) is a synthetic fragrance compound that is commonly used in personal care products, household cleaners, and air fresheners. It belongs to the family of polycyclic musks, which are known for their long-lasting scent and stability. Despite its widespread use, there is limited information available on the synthesis method, mechanism of action, and physiological effects of HHCB. In
Wirkmechanismus
The mechanism of action of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is not well-understood. It is believed to interact with olfactory receptors in the nose, leading to the perception of a pleasant odor. Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has also been shown to have a weak affinity for estrogen receptors, although its physiological significance is unclear.
Biochemische Und Physiologische Effekte
Limited studies have been conducted on the biochemical and physiological effects of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin. It is considered to be a low-toxicity compound and is not expected to cause harm at typical exposure levels. However, some studies have suggested that Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin may have endocrine-disrupting properties and could potentially affect reproductive and developmental processes.
Vorteile Und Einschränkungen Für Laborexperimente
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is a stable and easily synthesized compound, making it a useful tool for laboratory experiments. Its long-lasting fragrance properties and low toxicity profile make it a suitable alternative to other fragrances that may interfere with experimental results. However, the potential endocrine-disrupting properties of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of focus is the investigation of the endocrine-disrupting properties of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin and its potential effects on human health. Additionally, the use of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin as a marker for environmental pollution and exposure assessment studies could be expanded to include more comprehensive monitoring and analysis. Further research is needed to fully understand the properties and potential applications of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin.
Conclusion
In conclusion, Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is a synthetic fragrance compound that is widely used in personal care and household products. While its synthesis method is well-established, there is limited information available on its mechanism of action and physiological effects. Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been extensively studied for its fragrance properties and sensory characteristics and has potential applications in environmental monitoring and exposure assessment studies. Further research is needed to fully understand the properties and potential applications of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin.
Synthesemethoden
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is synthesized by the condensation of 2,4,4,7-tetramethyl-5-hydroxy-1,3-dioxane with paraformaldehyde in the presence of a catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The synthesis method of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been extensively studied for its fragrance properties and sensory characteristics. It is commonly used as a reference compound in odor evaluations and sensory panels. In addition, Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been used as a marker for environmental pollution and exposure assessment studies. It is known to be persistent in the environment and can be detected in water, sediment, and air samples.
Eigenschaften
CAS-Nummer |
13162-41-9 |
|---|---|
Produktname |
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
2,4,4,7-tetramethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]dioxine |
InChI |
InChI=1S/C12H22O2/c1-8-5-6-10-11(7-8)13-9(2)14-12(10,3)4/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
IUAVIWFKLFEYLT-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)OC(OC2(C)C)C |
Kanonische SMILES |
CC1CCC2C(C1)OC(OC2(C)C)C |
Andere CAS-Nummern |
13162-41-9 |
Synonyme |
hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)









![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
